MANGANESE(III) PHOSPHATE HYDRATE
Description
Significance and Emerging Research Trajectories in Inorganic Chemistry
The significance of Manganese(III) phosphate (B84403) hydrate (B1144303) in inorganic chemistry is multifaceted. Its structure and bonding present a compelling case study. The manganese(III) ion in a distorted octahedral environment leads to a strong Jahn-Teller effect, a phenomenon of considerable interest in coordination chemistry that influences the compound's spectral and structural properties. researchgate.netresearchgate.net
Investigations have delved into its chemical formula and structure, with some studies suggesting that the water molecule may dissociate, leading to a formula more accurately represented as Mn(OH)(HPO₄)·nH₂O. researchgate.netresearchgate.net This highlights the complex interplay between the manganese center, the phosphate group, and the water of hydration.
Emerging research is focused on leveraging its properties. As a compound containing manganese in an intermediate oxidation state, it is a subject of interest for redox reactions. cymitquimica.com Its thermal decomposition is another active area of study, as it can yield other valuable materials, such as manganese pyrophosphate (Mn₂P₂O₇), which itself has interesting magnetic and catalytic properties. researchgate.net The synthesis method, whether through precipitation, refluxing processes, or hydrothermal techniques, is a key research variable that determines the final product's crystallinity, particle size, and purity. researchgate.netresearchgate.net
Overview of Hydrated Manganese Phosphate Systems in Advanced Materials Science
In the realm of advanced materials science, hydrated manganese phosphate systems are being explored for a variety of applications due to their distinct electrochemical and catalytic properties. guidechem.comsmolecule.com The specific hydration state and the resulting crystal structure are critical factors that dictate the material's reactivity and performance. smolecule.com
One of the most prominent research trajectories is its application in battery technology. chemimpex.com The compound's electrochemical properties make it a candidate for electrode materials in lithium-ion batteries, where it may offer improved energy density and stability. chemimpex.comguidechem.com Its ability to participate in redox reactions is central to this application. cymitquimica.com
Furthermore, Manganese(III) phosphate hydrate serves as a catalyst in various chemical reactions, particularly in organic synthesis, where it can enhance reaction rates. chemimpex.com It is also utilized as a precursor for creating other advanced materials, such as specialized pigments and protective coatings. chemimpex.com In coatings, for instance, it can function as a corrosion inhibitor. chemimpex.com The synthesis of nanocrystalline forms of the material, such as serrabrancaite (MnPO₄·H₂O), opens up possibilities for new applications by leveraging the unique properties of nanoscale materials. researchgate.net
Table 1: General Properties of this compound
| Property | Value/Description | References |
|---|---|---|
| CAS Number | 104663-56-1 | chemimpex.comguidechem.comamericanelements.com |
| Molecular Formula | MnPO₄·xH₂O | chemimpex.comfishersci.com |
| Appearance | Pale gray to light cream crystalline powder | chemimpex.comfishersci.com |
| Melting Point | 300 °C (decomposes) | chemimpex.comfishersci.com |
| Purity | Available in purities from 98% up to 99.999% | chemimpex.comamericanelements.com |
| Key Feature | Exhibits a strong Jahn-Teller effect | researchgate.netresearchgate.net |
Table 2: Crystallographic Data for Manganese(III) Phosphate Monohydrate (MnPO₄·H₂O)
| Parameter | Value | References |
|---|---|---|
| Crystal System | Monoclinic | researchgate.netresearchgate.net |
| Space Group | C2/c | researchgate.netresearchgate.net |
| Lattice Parameter (a) | ~6.91 Å | researchgate.netresearchgate.net |
| Lattice Parameter (b) | ~7.47 Å | researchgate.netresearchgate.net |
| Lattice Parameter (c) | ~7.36 Å | researchgate.netresearchgate.net |
| Angle (β) | ~112.3° | researchgate.netresearchgate.net |
| Formula Units (Z) | 4 | researchgate.net |
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | MnPO₄·xH₂O |
| Manganese(II) | Mn²⁺ |
| Manganese(III) | Mn³⁺ |
| Manganese(IV) Oxide | MnO₂ |
| Manganese Pyrophosphate | Mn₂P₂O₇ |
| Phosphate | PO₄³⁻ |
| Hydrogen Phosphate | HPO₄²⁻ |
| Lithium-ion | Li⁺ |
Structure
2D Structure
Properties
IUPAC Name |
manganese;phosphoric acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPCHQBNWGHUKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OP(=O)(O)O.[Mn] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5MnO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Controlled Fabrication of Manganese Iii Phosphate Hydrate
Aqueous Precipitation Routes
Aqueous precipitation represents a straightforward and cost-effective approach for producing manganese phosphate (B84403) hydrates. By carefully controlling reaction parameters such as temperature, solvent composition, and precursor materials, different crystalline phases and morphologies can be obtained.
The synthesis of hydrated manganese phosphate crystals can be readily achieved in aqueous solutions at room temperature. One method involves the reaction of manganese chloride (MnCl₂), diammonium hydrogen phosphate ((NH₄)₂HPO₄), and citric acid. nih.govacs.org This process initially yields phases such as Switzerite [Mn₃(PO₄)₂·7H₂O] and Niahite (NH₄MnPO₄·H₂O). nih.govacs.org Another identified crystal structure, Mn₃(PO₄)₂·3H₂O, has been shown to precipitate spontaneously in aqueous solutions at room temperature and demonstrates notable catalytic performance. acs.org The structural flexibility of this compound is thought to help stabilize the Jahn-Teller-distorted Mn(III) state, facilitating the oxidation of Mn(II). acs.org
Research has also demonstrated the preparation of MnHPO₄·H₂O through a solution precipitation method using manganese and phosphoric acid as the starting materials. warse.org The reaction proceeds with the evolution of hydrogen gas, resulting in the formation of green-gray precipitates. warse.org
Table 1: Room Temperature Aqueous Synthesis of Manganese Phosphate Hydrates
| Starting Materials | Resulting Phases | Reference |
| MnCl₂, (NH₄)₂HPO₄, Citric Acid | Switzerite [Mn₃(PO₄)₂·7H₂O], Niahite (NH₄MnPO₄·H₂O) | nih.govacs.org |
| Aqueous Solution | Mn₃(PO₄)₂·3H₂O | acs.org |
| Manganese, Phosphoric Acid | MnHPO₄·H₂O | warse.org |
Low-temperature precipitation methods, often utilizing mixed solvent systems, offer another pathway for synthesizing manganese phosphate hydrates. While direct reports on water-ethanol systems for manganese(III) phosphate hydrate (B1144303) are specific, related research using polyol-water systems provides insight into this approach. For instance, syntheses have been successfully carried out at room temperature in various solvent mixtures, including water-ethylene (B12542467) glycol, water-glycerol, and pure ethylene (B1197577) glycol. warse.org In these methods, manganese chloride tetrahydrate (MnCl₂·4H₂O) and ammonium (B1175870) phosphate serve as precursors, which are dissolved in the chosen solvent system and stirred for an extended period to induce precipitation. warse.org
Additionally, a low-temperature (60°C or 95°C) aqueous precipitation has been developed based on the reaction between MnO₄⁻ and Mn²⁺ to produce various manganese oxide nanoparticles, indicating that temperature is a critical parameter in controlling the final product structure in aqueous precipitation. rsc.org
Facile chemical precipitation is a viable technique for producing nanostructured manganese phosphates, including morphologies like nanoplates, which are precursors to nanosheets. A spontaneous precipitation reaction has been used to synthesize MnPO₄·H₂O nanoplates. researchgate.net These nanoplates can then serve as a precursor for creating other functional materials. researchgate.net While not exclusively focused on manganese phosphate, simple chemical precipitation methods at room temperature have been effectively used to create Mn₃O₄ nanoparticles, demonstrating the utility of this approach for manganese-based nanostructures. researchgate.net
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods involve carrying out synthesis in a closed system (an autoclave) at elevated temperatures and pressures. These techniques provide excellent control over the crystallization process, influencing the phase, morphology, and size of the resulting materials.
Hydrothermal treatment is a powerful method for transforming manganese phosphate precursors into highly crystalline final products. For example, precursors such as Switzerite and Niahite, initially formed at room temperature, can be converted into Hureaulite [Mn₅(PO₃OH)₂(PO₄)₂·4H₂O] particles through hydrothermal treatment at temperatures between 100°C and 180°C. nih.govacs.org
This technique is also central to the synthesis of other complex manganese phosphates. Two novel potassium-manganese phosphate hydrates, K₂Mn₃(H₂O)₂[P₂O₇]₂ and KMn(H₂O)₂[Al₂(PO₄)₃], were synthesized as single crystals under hydrothermal conditions at 553 K and 100 bar. researchgate.net Furthermore, hydrothermal synthesis is employed to produce lithium manganese phosphate (LiMnPO₄) nanoparticles, a key cathode material for lithium-ion batteries. google.com The process uses a manganese source, a lithium source, and phosphoric acid in deionized water, often with a template agent and a mineralizer to guide the nucleation and growth of the desired nanoparticles. google.com The effect of crystallization temperature during hydrothermal synthesis is a critical factor, influencing the phase composition of the resulting products, such as in lithium manganese oxide nanocomposites. rsc.org
Table 2: Hydrothermal Synthesis of Manganese Phosphates
| Precursor/Starting Materials | Temperature | Pressure | Resulting Product | Reference |
| Switzerite, Niahite | 100-180°C | - | Hureaulite [Mn₅(PO₃OH)₂(PO₄)₂·4H₂O] | nih.govacs.org |
| K/Mn Phosphate System | 553 K (280°C) | 100 bar | K₂Mn₃(H₂O)₂[P₂O₇]₂, KMn(H₂O)₂[Al₂(PO₄)₃] | researchgate.net |
| Mn source, Li source, H₃PO₄ | High Temp | High Pressure | LiMnPO₄ nanoparticles | google.com |
| Li and Mn Precursors | Varied | - | Lithium Manganese Oxide Nanocomposites | rsc.org |
Solvothermal synthesis, which uses non-aqueous solvents, is particularly effective for controlling the morphology of manganese-based phosphate materials, especially organic-inorganic hybrids. Research has shown that manganese organic phosphates (Mn-MOP) with distinct two-dimensional (2D) morphologies can be synthesized by varying the molar ratio of the reactants, manganese(II) acetylacetonate (B107027) and phenyl phosphonic acid, in an N,N-dimethylformamide (DMF) solution. nih.gov By adjusting the molar ratio of Mn²⁺ to phenyl phosphonic acid from 1:3 to 3:5 and then to 1:1, the morphology of the resulting Mn-MOP can be controlled to form unique shapes described as palm leaf, nanostrips, and nanosheets, respectively. nih.gov
Another example is the solvothermal synthesis of a novel layered manganese(II) phosphate, Mn₃(PO₄)₄·2(H₃NCH₂CH₂)₃N·6(H₂O), using tris(2-aminoethyl)amine (B1216632) (TREN) as an organic template. randallcygan.com This process yields a hybrid organic/inorganic layered material where layers of corner-sharing Mn(II)O₄ and PO₄ tetrahedra are sandwiched by layers of the protonated organic template and water molecules. randallcygan.com
Electrochemical and Oxidative Synthesis Techniques
Electrochemical and oxidative methods are prominent in producing Manganese(III) Phosphate Hydrate, particularly for applications requiring thin films and controlled nanostructures. These techniques leverage the electrochemical potential to drive the oxidation of manganese(II) to manganese(III) in a phosphate-rich environment.
Electrodeposition Routes for Nanocrystalline this compound Thin Films
Electrodeposition has emerged as an effective, low-temperature method for synthesizing high-purity, nanocrystalline this compound (MnPO₄·H₂O) thin films. iaea.org This technique involves the anodic electrodeposition of MnPO₄·H₂O onto a substrate, typically platinum, from a solution containing manganese(II) ions and phosphoric acid. iaea.orgresearchgate.net The process relies on the simultaneous oxidation of Mn²⁺ ions and water at the electrode surface. iaea.orgresearchgate.net
The characteristics of the resulting thin films are highly dependent on the electrodeposition parameters. Cyclic voltammetry (CV) is often employed to investigate the electrochemical oxidation process and determine the optimal conditions for deposition. iaea.orgresearchgate.net Studies have shown that parameters such as the applied potential and the concentration of manganous ions are critical in controlling the film's quality. iaea.org For instance, one study identified optimal conditions at a temperature of 60°C, resulting in homogenous, nano-sized particles with an average size of 35 nm. iaea.org The synthesized films crystallize in the monoclinic space group C2/c. iaea.org This method is valued for its ability to produce high-purity thin films composed of fine particles directly onto a substrate at relatively low temperatures. iaea.org
Table 1: Electrodeposition Parameters and Film Characteristics for Nanocrystalline MnPO₄·H₂O
| Parameter | Condition/Value | Resulting Film Characteristic | Source |
|---|---|---|---|
| Method | Anodic Electrodeposition | Thin film formation | iaea.org |
| Substrate | Platinum (Pt) | Adherent film | iaea.orgresearchgate.net |
| Temperature | 60°C | High-purity nanosized particles | iaea.org |
| Particle Size | ~35 nm (average) | Homogeneous and nano-sized morphology | iaea.org |
| Crystalline Structure | Monoclinic, Space Group C2/c | Confirmed MnPO₄·H₂O phase | iaea.org |
| Electrolyte | Phosphoric acid with Mn²⁺ ions | Source of phosphate and manganese | iaea.orgresearchgate.net |
Oxidation of Manganese(II) Precursors to Yield this compound
A common and effective route to synthesize this compound involves the chemical oxidation of a manganese(II) salt in the presence of phosphoric acid. wikipedia.org This method allows for the formation of the desired Mn(III) state from more stable and readily available Mn(II) precursors.
Several oxidizing agents can be employed for this conversion. A well-documented procedure uses nitric acid to oxidize a mixture of a Mn(II) salt, such as manganese(II) nitrate (B79036) or manganese(II) sulfate (B86663), and phosphoric acid. wikipedia.orgprepchem.com The reaction is typically carried out by heating the solution, which causes the evolution of nitrogen oxides and the precipitation of the olive-green MnPO₄·H₂O product. prepchem.com
Another approach utilizes sodium hypochlorite (B82951) (NaClO) as the oxidant. researchgate.net In this method, a solution of Mn(H₂PO₄)₂ or a mixture of MnCl₂ and H₃PO₄ is refluxed with an NaClO solution. researchgate.net The reaction conditions, such as the concentration of acid and temperature, are crucial; sufficient acidity is required to facilitate the formation of MnPO₄·H₂O over other potential phases like hureaulite. researchgate.net A yield of up to 84.1% has been reported using this refluxing process. researchgate.net
Furthermore, the comproportionation of permanganate (B83412) (MnO₄⁻) and Mn(II) ions in a phosphoric acid medium can also yield the desired product. wikipedia.org This reaction initially forms a diphosphomanganate(III) complex, which then slowly converts to the MnPO₄·H₂O monohydrate. wikipedia.org
Table 2: Comparison of Oxidative Synthesis Methods for MnPO₄·H₂O
| Mn(II) Precursor | Oxidizing Agent | Method | Key Conditions | Source |
|---|---|---|---|---|
| Manganese(II) Nitrate | Nitric Acid | Heating on steam bath | Excess phosphoric acid | prepchem.com |
| Mn(H₂PO₄)₂ or MnCl₂/H₃PO₄ | Sodium Hypochlorite (NaClO) | Refluxing | Controlled acidity and temperature (40-100°C) | researchgate.net |
| Manganese(II) Salt | Permanganate (MnO₄⁻) | Comproportionation | Phosphoric acid medium | wikipedia.org |
Electrochemical Fabrication of Hydrous Manganese Phosphate Materials for Energy Storage
Hydrous manganese phosphate materials, including this compound, are gaining interest for energy storage applications, particularly as electrodes in supercapacitors. researchgate.netresearchgate.net Their fabrication often involves electrochemical methods that produce materials with high surface area and favorable morphology for charge storage. researchgate.netmdpi.com
MnPO₄·H₂O thin films prepared by methods like potentiodynamic electrodeposition have been studied as supercapacitor electrodes. researchgate.net The electrochemical performance of these films is evaluated using techniques such as cyclic voltammetry and galvanostatic charge-discharge in various electrolytes. researchgate.netresearchgate.net Research has shown that MnPO₄·H₂O thin films can exhibit significant specific capacitance; for instance, a microsphere-form film achieved a high specific capacitance of 213 F g⁻¹ at a scan rate of 5 mV s⁻¹ in a 3 M NaOH electrolyte. researchgate.netresearchgate.net
To enhance performance, MnPO₄·H₂O is often composited with conductive materials like graphene oxide (GO). mdpi.comresearchgate.net A facile one-pot hydrothermal method can be used to synthesize MnPO₄·H₂O nanowire/GO composites. mdpi.comresearchgate.net These composite materials demonstrate superior electrochemical properties compared to the pure phosphate. A MnPO₄·H₂O/GO composite exhibited a specific capacitance of 287.9 F·g⁻¹ at a current of 0.625 A, which was 1.62 times higher than that of pure MnPO₄·H₂O, along with excellent rate capability and cycling stability. mdpi.com The improved performance is attributed to the enhanced conductivity and surface area provided by the graphene network. mdpi.com
Solid-State Synthesis Reactions for Manganese Phosphate Phases
Solid-state reactions represent another pathway for synthesizing manganese phosphate phases, typically involving the heating of precursors at high temperatures. researchgate.net This method is generally used to produce anhydrous crystalline forms rather than hydrates. The synthesis of various manganese(III) phosphates, such as MnPO₄·1,5H₂O, α-, β-, and γ-MnHP₂O₇, and Mn(PO₃)₃, has been achieved by reacting manganese(II) salts with phosphoric acid in the presence of an oxidant at temperatures ranging from 493-543 K. researchgate.net
It is important to note that direct solid-state synthesis of the monohydrate (MnPO₄·H₂O) is not typical, as heating the monohydrate does not yield the anhydrous form but instead causes it to decompose into manganese(II) pyrophosphate (Mn₂P₂O₇) at around 420°C. wikipedia.org However, solid-state reactions are crucial for phase transformations. For example, LiMnPO₄, a significant cathode material for lithium-ion batteries, is often prepared via a solid-state reaction involving a precursor like Mn₃(PO₄)₂·3H₂O, which is heated with lithium and carbon sources. rsc.org Similarly, layered sodium manganese phosphate has been synthesized via a low-heating solid-state reaction at 70°C using MnSO₄·H₂O and Na₃PO₄·12H₂O as raw materials. researchgate.net
Green Chemistry Principles and Sustainable Synthesis Considerations for this compound
In recent years, there has been a growing emphasis on developing green and sustainable methods for the synthesis of this compound. These approaches aim to reduce environmental impact by using less hazardous reagents, lowering energy consumption, and simplifying processes.
Key green chemistry strategies include:
Aqueous Synthesis at Low Temperatures: Several methods utilize water as a benign solvent and operate at or near room temperature. Manganese phosphate hydrate crystals have been successfully prepared from aqueous solutions of MnCl₂, (NH₄)₂HPO₄, and citric acid at room temperature, followed by aging at a modest 80°C. nih.gov Another simple precipitation route uses a water-ethanol system at low temperatures to produce nanocrystalline MnPO₄·H₂O. researchgate.net
Environmentally Friendly Reagents: The use of biocompatible molecules as templates represents a novel green approach. Collagen-templated biomineralization has been used to synthesize manganese phosphate hybrid nanoflowers in an environmentally amiable process. rsc.org This method uses the protein structure to guide the nucleation and growth of the inorganic material. rsc.org
Process Simplification and Scalability: Wet mechanical processing, such as planetary ball milling of inexpensive raw materials (NH₄H₂PO₄ and MnCO₃) in water at room temperature, offers a scalable and environmentally friendly route. acs.org This method avoids harsh solvents and high temperatures. Similarly, facile one-pot hydrothermal methods for producing composites like MnPO₄·H₂O/graphene oxide simplify the synthesis into a single step, reducing waste and energy use. mdpi.comresearchgate.net These pollution-free synthesis routes are advantageous for large-scale production. google.com
These green synthesis methods not only reduce the environmental footprint but can also provide new pathways to control the morphology and properties of the final material. nih.govresearchgate.net
Crystallographic and Structural Elucidation of Manganese Iii Phosphate Hydrate Phases
Crystal Structure Analysis of Hydrated Manganese(III) Phosphate (B84403) Phases
The structural elucidation of hydrated manganese(III) phosphates provides critical insights into their material properties. Advanced diffraction techniques have enabled detailed analysis of their crystalline frameworks.
Monoclinic Structures and Space Group Determination of MnPO₄·H₂O
Manganese(III) phosphate monohydrate (MnPO₄·H₂O) crystallizes in a monoclinic system. wikipedia.org X-ray diffraction studies have consistently identified its space group as C2/c or P2₁/c. researchgate.netmaterialsproject.org The structure consists of distorted trans-[Mn(PO₄)₄(H₂O)₂] octahedra that are interconnected. wikipedia.org This arrangement is analogous to that of magnesium sulfate (B86663) monohydrate (kieserite). wikipedia.orgresearchgate.net The naturally occurring mineral form of MnPO₄·H₂O is known as serrabrancaite. wikipedia.org
Detailed crystallographic data for a monoclinic structure of MnPO₄·H₂O is presented below.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | wikipedia.orgresearchgate.net |
| Space Group | C2/c | researchgate.net |
| a | 6.916 Å | researchgate.net |
| b | 7.467 Å | researchgate.net |
| c | 7.368 Å | researchgate.net |
| β | 112.35° | researchgate.net |
| Z (Formula units per cell) | 4 | wikipedia.orgresearchgate.net |
Identification of Triclinic Crystal Structures, e.g., Mn₃(PO₄)₂·3H₂O
In addition to the monoclinic Mn(III) phosphates, other hydrated manganese phosphates exhibit different crystal systems. A notable example is hydrated manganese(II) phosphate, Mn₃(PO₄)₂·3H₂O, which has been identified as having a triclinic crystal structure. nih.govresearchgate.net This compound precipitates spontaneously in aqueous solutions at room temperature. nih.gov Its structural flexibility is considered a key factor in its catalytic activities. nih.govresearchgate.net
The lattice parameters for this triclinic structure are detailed in the following table.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | researchgate.net |
| a | ~6.5 Å | researchgate.net |
| b | ~8.7 Å | researchgate.net |
| c | ~9.7 Å | researchgate.net |
| α | ~98° | researchgate.net |
| β | ~102° | researchgate.net |
| γ | ~108° | researchgate.net |
Characterization of Hydration States and Intercalated Water Molecules
Quantitative Analysis of Hydration via Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a key technique for quantifying the water of hydration. By monitoring the mass of a sample as a function of temperature, the loss of water molecules can be precisely measured. For MnPO₄·H₂O, TGA studies show that the compound begins to decompose at approximately 200°C. oup.com Heating the monohydrate does not yield the anhydrous form; instead, it decomposes into manganese(II) pyrophosphate (Mn₂P₂O₇) at around 420°C, a process that involves the loss of both water and oxygen. oup.com The total weight loss observed in TGA corresponds to the initial amount of water of crystallization. For instance, in the related compound Mn₃(PO₄)₂·3H₂O, a total weight loss of 13.198% (excluding surface adsorbed water) confirms the presence of three intercalated water molecules. amazonaws.com
| Compound | Temperature Range | Event | Reference |
|---|---|---|---|
| MnPO₄·H₂O | Starts at ~200°C | Dehydration and reduction of Mn(III) | oup.com |
| MnPO₄·H₂O | ~420°C - 500°C | Complete conversion to Mn₂P₂O₇ | oup.com |
| Mn₃(PO₄)₂·3H₂O | 25°C - 500°C | Sequential loss of 3 H₂O molecules | amazonaws.com |
Spectroscopic Signatures of Water Molecules through Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the vibrational modes of molecules, providing clear signatures of the water molecules within the hydrate's crystal lattice. The FTIR spectra of hydrated manganese phosphates exhibit characteristic absorption bands. researchgate.netresearchgate.net A strong, broad band is typically observed in the region of 3000-3600 cm⁻¹, which is attributed to the O-H stretching vibrations of the water molecules. researchgate.netacs.org The H-O-H bending vibration of water molecules typically appears as a band around 1630-1650 cm⁻¹. nih.govresearchgate.netnih.gov The presence and positions of these bands confirm the existence of water of crystallization and can also provide information about the strength of hydrogen bonding within the structure. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description | Reference |
|---|---|---|---|
| O-H Stretching | ~3450 - 3500 | Indicates the presence of H₂O molecules. Broadness suggests hydrogen bonding. | researchgate.net |
| H-O-H Bending | ~1630 - 1650 | Confirms the presence of molecular water. | nih.govresearchgate.netnih.gov |
Phase Transformation Studies of Manganese(III) Phosphate Hydrate (B1144303)
Thermal Decomposition Pathways and Formation of Pyrophosphate Products
The thermal behavior of manganese(III) phosphate hydrate (MnPO₄·H₂O) is a critical area of study, revealing its stability and transformation pathways under heat. Research indicates that the decomposition of MnPO₄·H₂O does not yield the anhydrous form, MnPO₄. Instead, it undergoes a transformation to manganese(II) pyrophosphate (Mn₂P₂O₇) at elevated temperatures. wikipedia.org
4MnPO₄·H₂O → 2Mn₂P₂O₇ + 4H₂O + O₂ wikipedia.org
This reaction occurs at around 420 °C and involves the reduction of manganese from the +3 to the +2 oxidation state, with the concurrent formation of pyrophosphate and the release of water and oxygen. wikipedia.org Some studies have noted the appearance of Mn₂P₂O₇ at approximately 479.1 °C, which is a significantly lower temperature than that observed for bulk MnPO₄·H₂O, suggesting that nanosized materials may have different thermal properties. electrochemsci.org
Thermogravimetric analysis (TGA) confirms that MnPO₄·H₂O is stable up to about 500°C. researchgate.netresearchgate.net The total weight loss observed in TGA experiments aligns with the theoretical weight loss calculated from the decomposition reaction, which includes the loss of water and oxygen. electrochemsci.org For instance, a weight loss of 15.6% has been experimentally observed, which is in close agreement with the theoretical value of 15.48%. electrochemsci.org
The final product of this thermal decomposition, manganese pyrophosphate (Mn₂P₂O₇), has a porous surface morphology, which could be significant for various applications. researchgate.net
Amorphous Phase Transitions in Hydrated Manganese(III) Phosphates
The presence of moisture plays a crucial role in the phase transitions of this compound. When heated in the presence of moisture, MnPO₄·H₂O does not directly crystallize into another form but instead transitions into an amorphous phase at a lower temperature than its decomposition in a dry environment. wikipedia.org This transition to an amorphous state occurs before the ultimate decomposition to manganese(II) pyrophosphate. wikipedia.org
Advanced Diffraction and Spectroscopic Characterization Techniques
Synchrotron X-ray Powder Diffraction for Structure Determination
Synchrotron X-ray powder diffraction has been instrumental in elucidating the crystal structure of manganese(III) phosphate monohydrate (MnPO₄·H₂O). This high-resolution technique has been essential for solving unknown structures from powder data, a task that was previously very challenging. acs.org
Utilizing synchrotron X-ray powder diffraction, the crystal structure of MnPO₄·H₂O was determined to be monoclinic, belonging to the C2/c space group. researchgate.netresearchgate.netacs.org The lattice parameters have been refined to a = 6.912(1) Å, b = 7.470(1) Å, c = 7.357(1) Å, and β = 112.3(1)°, with Z = 4. acs.org The structure is characterized by axially distorted MnO₆ octahedra. These octahedra are linked through the oxygen atom of the water molecule at a shared vertex, forming zigzag -Mn-O-Mn- chains that run parallel to the anl.gov direction. These chains are further interconnected by PO₄ tetrahedra, creating a continuous three-dimensional network. acs.org The distortion of the MnO₆ octahedra is a result of the Jahn-Teller effect. wikipedia.org
The Rietveld method, applied to the synchrotron X-ray diffraction data, has been crucial for refining the entire diffraction profile and achieving accurate structural determination. acs.org
X-ray Absorption Near Edge Structure (XANES) for Manganese Oxidation State Determination
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful tool for determining the oxidation state of manganese in phosphate compounds. The energy position of the Mn K-edge in a XANES spectrum is sensitive to the valence state of the manganese atom. nih.gov Generally, the K-edge shifts to higher energies as the oxidation state of manganese increases. nih.gov
Phosphorus K-edge XANES has also been employed to study phosphate minerals containing manganese. nih.goviucr.orgoup.com These spectra provide information on the local coordination environment and can distinguish between phosphate minerals with different cations. nih.govoup.com While phosphorus K-edge XANES is more directly probing the phosphate group, the spectral features are influenced by the surrounding cations, including manganese. iucr.org For instance, the K-edge peak energy increases for phosphates with oxidized metals. iucr.orgoup.com This technique is valuable for understanding the electronic structure and can be an indicator of the oxidation state of the associated metal, even in complex samples. iucr.org
Scanning Electron Microscopy (SEM) for Morphological Characteristics
Scanning Electron Microscopy (SEM) is widely used to investigate the morphology of this compound crystals. These studies have revealed a variety of morphologies depending on the synthesis conditions.
Hydrothermal synthesis methods have been shown to produce single-crystal rods of MnPO₄·H₂O with diameters ranging from 0.1 to 0.66 micrometers and lengths of up to several micrometers. researchgate.net Other synthesis routes, such as simple precipitation, can yield rod-like microparticles or nanowires. researchgate.net The morphology can also be controlled to produce nano-sized thin flakes, which can aggregate into micron-sized secondary particles. electrochemsci.org In some preparations, MnPO₄·H₂O has been observed as nanosheets. researchgate.net The thermal decomposition of MnPO₄·H₂O results in manganese(II) pyrophosphate (Mn₂P₂O₇) that exhibits a porous surface, a characteristic also observed through SEM. researchgate.net
The table below summarizes the crystallographic and morphological data for this compound.
| Property | Value | Source |
| Crystal System | Monoclinic | wikipedia.orgresearchgate.netresearchgate.netacs.org |
| Space Group | C2/c | researchgate.netresearchgate.netacs.org |
| Lattice Parameter a | 6.912(1) Å | acs.org |
| Lattice Parameter b | 7.470(1) Å | acs.org |
| Lattice Parameter c | 7.357(1) Å | acs.org |
| Lattice Parameter β | 112.3(1)° | acs.org |
| Formula Units (Z) | 4 | researchgate.netresearchgate.netacs.org |
| Morphology | Rod-like single crystals, Nanowires, Nanosheets, Thin flakes | electrochemsci.orgresearchgate.netresearchgate.net |
UV-Vis-Near IR Techniques for Electronic Transitions and Optical Properties
The Mn(III) ion, with its 3d⁴ electronic configuration, is typically situated in a distorted octahedral environment in the MnPO₄·H₂O structure. researchgate.net This distortion is a direct consequence of the Jahn-Teller effect, a geometric distortion of a non-linear molecular system that reduces its symmetry and energy. researchgate.net In the case of a high-spin d⁴ ion like Mn³⁺ in an octahedral field, the e_g orbitals are unequally occupied, leading to this stabilizing distortion.
The diffuse reflectance spectrum of manganese(III) phosphate monohydrate is characterized by several absorption bands across the UV and visible regions. researchgate.net These bands can be categorized into two main types: d-d transitions and charge-transfer bands.
d-d Transitions: The absorption bands in the visible region of the spectrum are attributed to electronic transitions between the d-orbitals of the Mn(III) ion, which are split by the crystal field. For a d⁴ ion in a distorted octahedral (approximating D₄h symmetry) environment, several spin-allowed d-d transitions are expected. Research indicates that MnPO₄·H₂O exhibits three bands in the visible region, which are a manifestation of the Jahn-Teller distortion. researchgate.net In analogous manganese-doped phosphate glasses, the Mn³⁺ ion gives rise to a characteristic absorption band around 500-550 nm, which is often assigned to the ⁵E_g → ⁵T₂_g or ⁵B₁_g → ⁵B₂_g transition, resulting in a purple or pink hue. researchgate.net
Charge-Transfer Bands: In the ultraviolet region, more intense absorptions are observed. These are assigned to ligand-to-metal charge-transfer (LMCT) transitions, specifically from the oxygen ligands of the phosphate and water groups to the Mn(III) center. researchgate.net These transitions are typically of higher energy and intensity than the d-d transitions. Studies have identified two such charge-transfer bands in the UV region for MnPO₄·H₂O. researchgate.net
The collective electronic transitions determine the optical properties and the color of the compound. The presence of absorption bands in the visible spectrum is responsible for the characteristic pale pink or reddish color of this compound.
The following table summarizes the characteristic absorption bands observed in the UV-Vis spectrum of this compound and their corresponding electronic transition assignments.
| Spectral Region | Approximate Position | Assignment | Reference |
| UV | Not specified | O → Mn(III) Charge Transfer | researchgate.net |
| UV | Not specified | O → Mn(III) Charge Transfer | researchgate.net |
| Visible | Not specified | d-d transition (Jahn-Teller) | researchgate.net |
| Visible | Not specified | d-d transition (Jahn-Teller) | researchgate.net |
| Visible | Not specified | d-d transition (Jahn-Teller) | researchgate.net |
Note: Specific peak positions can vary depending on the synthetic method and sample crystallinity.
Electrochemical Performance and Energy Storage Research of Manganese Iii Phosphate Hydrate
Supercapacitor Applications of Manganese Phosphate (B84403) Hydrate (B1144303) Materials
Manganese phosphate hydrates are particularly noted for their application in supercapacitors, where their ability to undergo rapid and reversible redox reactions is leveraged for high-power energy storage.
The primary charge storage mechanism in manganese phosphate-based electrodes is pseudocapacitance, which distinguishes them from electric double-layer capacitors. This process involves fast, reversible faradaic reactions occurring at or near the surface of the electrode material. The charge storage in MnPO₄·H₂O is attributed to the insertion of hydroxyl ions (OH⁻) from the electrolyte into the one-dimensional tunnels of its crystalline structure. researchgate.net These tunnels, along with the various functional groups present in the manganese phosphate, facilitate successive surface redox reactions involving the manganese ions (Mn²⁺/Mn³⁺). researchgate.netresearchgate.netmdpi.com
The performance of manganese phosphate supercapacitor electrodes is highly dependent on their morphology and structure. Researchers have employed various synthesis techniques to control these features and maximize electrochemical activity.
Facile Precipitation: This simple method allows for the synthesis of MnPO₄·H₂O with different morphologies, such as nanowires or sheets, by adjusting reaction conditions like temperature, concentration, and solvents. electrochemsci.org
Hydrothermal Method: A one-pot hydrothermal process can be used to synthesize MnPO₄·H₂O nanowires directly. mdpi.com This technique is also used to grow nano/micro-architectures of cobalt manganese phosphate directly onto conductive substrates, creating binder-free electrodes that reduce internal resistance and improve performance. acs.org
Electrodeposition: Thin films of MnPO₄·H₂O can be prepared by potentiodynamic electrodeposition onto a platinum electrode. researchgate.netresearchgate.net This method involves the electrochemical oxidation of Mn²⁺ ions in a phosphoric acid solution, requiring the simultaneous oxidation of manganous ions and water on the electrode surface to form the desired film. researchgate.netresearchgate.net
These fabrication methods aim to create nanostructured materials with a high surface area, which provides more active sites for redox reactions and facilitates easier ion diffusion, leading to enhanced specific capacitance and rate capability. mdpi.comacs.org
A novel strategy to boost the electrochemical performance of manganese phosphate is the pre-intercalation of alkali cations (Li⁺, Na⁺, K⁺) into its layered structure. researchgate.net Research on Mn₃(PO₄)₂·3H₂O nanosheets has shown that introducing these cations between the material's layers significantly impacts the charge storage mechanism and improves electrochemical kinetics. researchgate.net
The pre-intercalated cations act as "pillars," expanding the interlayer spacing and creating more open channels for electrolyte ion transport. This unique stratified structure facilitates rapid charge migration, which is crucial for high-power supercapacitor applications. researchgate.net Among the studied cations, the Li-Mn₃(PO₄)₂·3H₂O material demonstrated superior performance, outperforming many other manganese-based pseudocapacitive electrodes. researchgate.net This approach highlights that the strategic pre-intercalation of appropriate alkali cations is an effective method for improving the kinetics of pseudocapacitive materials. researchgate.net
To overcome the inherently low electrical conductivity of manganese phosphates, they are often combined with highly conductive carbon nanomaterials to form hybrid composites. These composites leverage the high pseudocapacitance of the phosphate and the excellent conductivity and surface area of the carbon matrix.
Manganese Phosphate/MWCNTs: A composite of MnPO₄·H₂O nanosheets and multi-walled carbon nanotubes (MWCNTs) exhibited a high specific capacitance of approximately 765 F g⁻¹ at a current of 2 A g⁻¹ and maintained 94% of its capacity after 5000 cycles. researchgate.net
Manganese Phosphate/Graphene Oxide (GO): A MnPO₄·H₂O nanowire/GO composite, synthesized via a one-pot hydrothermal method, showed a specific capacitance of 287.9 F g⁻¹ at 0.625 A g⁻¹, which was 1.62 times higher than that of pure MnPO₄·H₂O. mdpi.com The presence of GO enhances electron transfer, leading to superior performance. mdpi.com
Manganese Phosphate/Graphene Foam (GF): Hydrothermally synthesized Mn₃(PO₄)₂ micro-rods integrated with graphene foam have been used in asymmetric supercapacitors, demonstrating good energy and power densities. researchgate.net
Cobalt Manganese Phosphate/rGO: An asymmetric supercapacitor using cobalt manganese phosphate as the positive electrode and reduced graphene oxide (rGO) as the negative electrode has been successfully fabricated, showing the potential of these hybrid systems. acs.org
Table 1: Performance of Manganese Phosphate-Based Supercapacitor Electrodes
| Electrode Material | Synthesis Method | Electrolyte | Specific Capacitance (at Current Density) | Cycling Stability |
| MnPO₄·H₂O/MWCNTs | Facile Synthesis | - | 765 F g⁻¹ (at 2 A g⁻¹) | 94% retention after 5000 cycles researchgate.net |
| MnPO₄·H₂O/GO | One-pot Hydrothermal | 3 M KOH | 287.9 F g⁻¹ (at 0.625 A g⁻¹) | Good cycling property mdpi.com |
| Mn-MOP Derivative (Mn-0.05-550) | Calcination | 3 M KOH | 230.9 F g⁻¹ (at 0.5 A g⁻¹) | - |
| Mn₃(PO₄)₂/GF//AC | Hydrothermal | - | - | 80% retention after 10,000 cycles researchgate.net |
The ultimate goal of electrode material research is the fabrication of practical energy storage devices. Manganese phosphate materials have been successfully incorporated into both aqueous and flexible solid-state supercapacitors.
Aqueous Supercapacitors: Asymmetric aqueous supercapacitors (AAS) have been assembled using materials like cobalt manganese phosphate (H-CMP-2) as the cathode and reduced graphene oxide (rGO) as the anode in a 1 M KOH aqueous electrolyte. acs.org Similarly, devices using manganese organic phosphate derivatives (Mn-0.05-550) and activated carbon (AC) have been tested, showing stable performance across various voltage windows and scan rates. mdpi.com
Flexible Solid-State Supercapacitors: The development of flexible devices is crucial for wearable electronics. Researchers have fabricated flexible solid-state supercapacitors using a PVA-KOH gel electrolyte. acs.org For instance, a device with a cobalt manganese phosphate cathode demonstrated good performance, indicating the potential of these materials for flexible energy storage applications. acs.org Another flexible solid-state device based on a manganese organic phosphate derivative maintained its electrochemical performance even when bent, showcasing its mechanical robustness. mdpi.com
These devices demonstrate the viability of manganese phosphate-based materials as active components in next-generation energy storage systems, offering a combination of high performance and, in the case of solid-state devices, enhanced safety and flexibility. mdpi.comacs.org
Battery Technology Research with Manganese(III) Phosphate Hydrate
In addition to supercapacitors, manganese phosphates are integral to research on advanced battery technologies, particularly lithium-ion batteries (LIBs) and aqueous batteries.
The compound MnPO₄·H₂O serves as a common precursor for synthesizing olivine-structured lithium manganese phosphate (LiMnPO₄), a promising cathode material for LIBs. electrochemsci.org LiMnPO₄ is attractive due to its high theoretical energy density and operating voltage of 4.1 V, which is comparable to commercial cathodes like LiCoO₂. electrochemsci.orggoogle.com The morphology of the final LiMnPO₄ product can be controlled by designing the morphology of the MnPO₄·H₂O precursor, which is crucial for optimizing its limited ionic and electronic conductivity. electrochemsci.org
Manganese phosphate has also been investigated as a coating material for other cathode materials. A MnPO₄ coating on LiNi₀.₄Co₀.₂Mn₀.₄O₂ (NCM) acts as a protective layer, preventing direct contact between the active material and the electrolyte. researchgate.net This stabilization of the electrode/electrolyte interface reduces detrimental side reactions, leading to greatly enhanced C-rate capability and outstanding cycling stability, with over 85% capacity retention after 2000 cycles in a lithium-metal battery configuration. researchgate.net
Furthermore, manganese phosphate materials are being explored for aqueous energy storage systems, such as zinc-ion batteries. sci-hub.seciac.jl.cn An amorphous manganese phosphate (AMP) material, fabricated electrochemically, showed a high capacity of 253.4 mAh g⁻¹ and could accommodate various cations (Na⁺, Mg²⁺, Ca²⁺), indicating its potential for diverse aqueous battery chemistries. sci-hub.se The use of manganese-based cathodes is attractive for aqueous batteries due to their low cost, high safety, and acceptable specific capacity. ciac.jl.cnnih.gov
Development of Advanced Battery Materials (e.g., for Lithium-ion and Aqueous Zinc-ion Batteries)
This compound (MnPO₄·H₂O) and related manganese phosphate compounds are emerging as promising materials for next-generation energy storage, particularly in lithium-ion batteries (LIBs) and aqueous zinc-ion batteries (ZIBs). Their appeal lies in the high theoretical specific capacity, low cost, and environmental friendliness of manganese. frontiersin.orgfrontiersin.org
In the realm of lithium-ion batteries , manganese-based materials like lithium manganese phosphate (LiMnPO₄) are valued for their high operating voltage. google.com However, they often face challenges with conductivity and cycling stability. researchgate.net Research has shown that coating Li(Ni₀.₄Co₀.₂Mn₀.₄)O₂ (NCM) with MnPO₄ can significantly enhance C-rate capability and cycling stability, even under demanding conditions like high temperatures and extended potential windows. researchgate.net This improvement is attributed to a more stable electrode/electrolyte interface and better structural integrity of the coated particles. researchgate.net Similarly, doping lithium iron phosphate (LiFePO₄) with manganese to create lithium iron manganese phosphate (LiFexMn₁-xPO₄) can improve electrochemical performance, though the optimal doping amount is crucial. researchgate.net
For aqueous zinc-ion batteries (AZIBs) , manganese-based materials are attractive due to the inherent safety and low cost of aqueous electrolytes. frontiersin.org Hydrated manganese phosphates, such as ZnMn₂(PO₄)₂·nH₂O, have demonstrated enhanced electrochemical reaction kinetics and structural stability. acs.org The presence of lattice water molecules expands the ion transmission pathways, and hydrogen bonding strengthens the material's structure. acs.org Nonstoichiometric compounds like hydrated ammonium (B1175870) manganese phosphates have also shown potential as cathode materials for AZIBs. researchgate.net The development of materials like amorphous manganese phosphate (AMP) has shown high capacity, benefiting from the participation of both Mn³⁺/Mn²⁺ and Mn⁴⁺/Mn³⁺ redox couples in the charge storage process. sci-hub.se
The table below summarizes the electrochemical performance of some manganese phosphate-based materials in different battery systems.
| Material | Battery System | Key Performance Metrics | Reference |
| MnPO₄-coated Li(Ni₀.₄Co₀.₂Mn₀.₄)O₂ | Lithium-ion | >85% capacity retention after 2000 cycles | researchgate.net |
| LiFe₀.₉₈Mn₀.₀₂PO₄/C | Lithium-ion | 156.0 mAh g⁻¹ at 0.1C | researchgate.net |
| Amorphous Manganese Phosphate (AMP) | Aqueous Sodium-ion | 253.4 mAh g⁻¹ at 1 A g⁻¹ | sci-hub.se |
| ZnMn₂(PO₄)₂·nH₂O | Aqueous Zinc-ion | 106.52 mAh g⁻¹ at 100 mA g⁻¹ over 620 cycles | acs.org |
| Hydrated ammonium manganese phosphate | Aqueous Zinc-ion | High capacity of 219.6 mAh g⁻¹ with stable 1000-cycle lifespan | researchgate.net |
Investigation of Mn(III)/Mn(II) and Mn(IV)/Mn(III) Redox Couples in Charge Storage Processes
The charge storage mechanism in manganese-based battery materials is intrinsically linked to the redox reactions of manganese ions, primarily the Mn(III)/Mn(II) and Mn(IV)/Mn(III) redox couples. The ability to utilize both of these redox pairs is crucial for achieving high specific capacity.
Spectroscopic studies have indicated that materials like AMP undergo a mixed charge storage mechanism that includes both cation intercalation and conversion reactions. sci-hub.se X-ray photoelectron spectroscopy (XPS) studies on manganese oxides have shown that the charge storage process in aqueous electrolytes involves the formation and disappearance of hydroxyl groups on the electrode surface, accompanied by a change in the formal oxidation state of Mn from 3+ to 4+. arxiv.org
The investigation of these redox couples is fundamental to understanding and improving the performance of manganese phosphate-based electrodes. The table below details the redox couples involved in different manganese-based materials.
| Material | Redox Couple(s) | Significance | Reference(s) |
| Amorphous Manganese Phosphate (AMP) | Mn³⁺/Mn²⁺ and Mn⁴⁺/Mn³⁺ | Enables high capacity due to the participation of both redox pairs. | sci-hub.se |
| Manganese Oxides (general) | Mn⁴⁺/Mn³⁺ | Common charge storage mechanism in many Mn-based materials. | sci-hub.sersc.org |
| Mn₃O₄ | Mn³⁺/Mn²⁺ | The redox reaction between Mn(III) and Mn(II) is a key part of the charge storage mechanism. | rsc.org |
Strategies for Mitigating Capacity Decay in Manganese Phosphate-Based Electrodes
Capacity decay is a significant challenge for manganese phosphate-based electrodes, often stemming from issues like structural degradation, dissolution of manganese ions, and unfavorable side reactions with the electrolyte. nih.govresearchgate.net Researchers are actively exploring various strategies to overcome these limitations and enhance the cycling stability of these materials.
One effective strategy is surface coating . Applying a protective layer onto the active material can prevent direct contact with the electrolyte, thereby suppressing side reactions and the dissolution of manganese. For instance, coating Li(Ni₀.₄Co₀.₂Mn₀.₄)O₂ with MnPO₄ has been shown to create a more stable electrode/electrolyte interface, leading to significantly improved cycling stability. researchgate.net Similarly, a nanomodified layer of Al(PO₃)₃ on Na₄MnV(PO₄)₃/C cathodes has been demonstrated to limit electrolyte erosion and inhibit transition metal dissolution. nih.gov
Electrolyte engineering is another crucial approach. Modifying the electrolyte composition can effectively prevent the decomposition of the active material during cycling. For example, in studies with amorphous manganese phosphate, electrolyte engineering led to a capacity retention of 97% over 5000 cycles. sci-hub.se Adding MnSO₄ to the ZnSO₄ electrolyte in aqueous zinc-ion batteries with α-MnO₂ cathodes helps to suppress the dissolution of Mn²⁺ and stabilize the electrode. frontiersin.orgfrontiersin.org
Doping with other elements is a widely used technique to enhance structural stability and electrochemical performance. Introducing specific dopants can modify the crystal structure, improve ionic conductivity, and mitigate the Jahn-Teller distortion often associated with Mn³⁺ ions, which can cause structural instability. For example, doping LiFePO₄ with an appropriate amount of manganese has been shown to reduce electrode polarization and impedance, thereby improving performance. researchgate.net
Finally, morphology control and nanostructuring play a vital role. Designing materials with specific morphologies, such as nanostructures, can provide shorter diffusion paths for ions, accommodate volume changes during cycling, and increase the surface area for electrochemical reactions.
The following table summarizes various strategies employed to mitigate capacity decay in manganese phosphate-based electrodes.
| Strategy | Mechanism | Example | Reference(s) |
| Surface Coating | Prevents direct contact with electrolyte, suppresses side reactions and Mn dissolution. | MnPO₄ coating on Li(Ni₀.₄Co₀.₂Mn₀.₄)O₂; Al(PO₃)₃ coating on Na₄MnV(PO₄)₃/C. | researchgate.netnih.gov |
| Electrolyte Engineering | Prevents decomposition of active material and stabilizes the electrode. | Use of specific electrolytes to achieve high capacity retention in amorphous manganese phosphate; Addition of MnSO₄ to electrolyte in AZIBs. | frontiersin.orgfrontiersin.orgsci-hub.se |
| Doping | Enhances structural stability and electrochemical performance. | Mn doping in LiFePO₄. | researchgate.net |
Corrosion Inhibition Research Utilizing Manganese(III) Phosphate Coatings
Mechanism of Protective Coatings and Metal Surface Passivation
Manganese phosphate coatings are a type of conversion coating applied to ferrous substrates to provide corrosion resistance and improve wear characteristics. chemprocessing.comvalencesurfacetech.com The process involves immersing the metal part in a dilute phosphoric acid solution containing manganese ions. a3ts.orgwikipedia.org This initiates a chemical reaction that converts the surface of the metal into a layer of insoluble crystalline manganese phosphate. lightmetalscoloring.com
The primary mechanism of protection involves the formation of a physical barrier that isolates the underlying metal from the corrosive environment. lightmetalscoloring.com This coating is created through a process of pickling, where the acidic solution reacts with the steel surface. This reaction causes a local increase in pH at the metal-solution interface due to the consumption of hydrogen ions. dtic.mil This change in pH reduces the solubility of manganese phosphate, causing it to precipitate and deposit onto the metal surface, forming a tightly bonded, crystalline layer. wikipedia.orgdtic.mil
This manganese phosphate layer passivates the metal surface by creating a non-conductive barrier that inhibits the electrochemical reactions responsible for corrosion. mdpi.com The coating's crystalline and porous nature allows it to absorb and retain oils and other lubricants, which further enhances its protective properties by creating an additional hydrophobic barrier against moisture. valencesurfacetech.comnmfrc.org
Surface Preparation: The metal surface is thoroughly cleaned to remove oils, rust, and other contaminants to ensure strong adhesion of the phosphate coating. valencesurfacetech.com
Immersion: The cleaned part is immersed in a heated manganese phosphating bath. lightmetalscoloring.com
Chemical Reaction: The acidic solution reacts with the metal, leading to the dissolution of iron and an increase in the local pH. dtic.mil
Precipitation and Deposition: The increased pH causes the precipitation of insoluble manganese iron phosphate crystals onto the metal surface. a3ts.org
Coating Formation: A uniform, crystalline layer of manganese phosphate forms, passivating the metal surface. lightmetalscoloring.com
Post-Treatment: The coated part is often treated with a lubricant or sealant to fill the pores in the coating, significantly enhancing corrosion resistance. chemprocessing.com
The effectiveness of the corrosion inhibition is dependent on factors such as the bath composition, temperature, and immersion time, which influence the thickness and crystal structure of the resulting phosphate layer. nih.gov
The table below outlines the key steps and their functions in the formation of a manganese phosphate protective coating.
| Step | Description | Function | Reference(s) |
| Surface Preparation | Cleaning and degreasing of the metal substrate. | Ensures proper adhesion of the coating. | valencesurfacetech.com |
| Immersion in Phosphating Bath | Submerging the metal in a heated, acidic solution of manganese phosphate. | Initiates the chemical conversion process. | lightmetalscoloring.com |
| Metal-Acid Reaction | Reaction between the acid and the metal surface. | Dissolves a small amount of the base metal and increases the local pH. | a3ts.orgdtic.mil |
| Precipitation of Phosphate Crystals | Insoluble manganese phosphate precipitates from the solution. | Forms the protective crystalline layer on the metal surface. | wikipedia.org |
| Surface Passivation | The formed coating creates a non-reactive surface. | Prevents electrochemical corrosion reactions. | mdpi.com |
| Sealing/Lubrication | Application of oil or other sealants. | Fills the pores of the crystalline coating, providing an additional barrier to moisture. | chemprocessing.comnmfrc.org |
Catalytic Applications and Mechanistic Insights of Manganese Iii Phosphate Hydrate
Water Oxidation Catalysis by Hydrated Manganese Phosphates
The pursuit of efficient artificial photosynthesis has highlighted the importance of developing robust water oxidation catalysts. researchgate.net Inspired by nature's own solution, the Mn4CaO5 cluster in Photosystem II, researchers have turned their attention to manganese-based compounds. researchgate.netresearchgate.net Hydrated manganese phosphates, in particular, have emerged as promising candidates, demonstrating notable catalytic performance under neutral conditions. researchgate.netacs.orgnih.gov
The design of novel inorganic water oxidation catalysts has been significantly influenced by the biological Mn4CaO5 cluster found in Photosystem II (PSII). researchgate.netacs.orgnih.gov This natural catalyst, responsible for oxygen evolution in plants, algae, and cyanobacteria, is a heterometallic-oxide cluster with an asymmetric geometry and flexible ligation, which are crucial for its function. researchgate.netresearchgate.netelifesciences.org The cluster is composed of a Mn3CaO4 heterocubane structure with an additional manganese atom (Mn4) attached. elifesciences.org This intricate arrangement cycles through five oxidation states (S0 to S4) to split water into oxygen, protons, and electrons. researchgate.netresearchgate.net
In an effort to mimic this biological system, scientists have synthesized hydrated manganese(II) phosphate (B84403) (Mn3(PO4)2·3H2O), which precipitates spontaneously in aqueous solutions at room temperature. researchgate.netacs.orgnih.gov The design principle is based on replicating the key structural features of the natural cluster. researchgate.net The bulky phosphate polyhedra in the synthetic catalyst induce a less-ordered and asymmetric geometry for the manganese centers, similar to the distorted arrangement in the Mn4CaO5 cluster. researchgate.netacs.orgnih.gov This structural asymmetry is considered a key factor in stabilizing the crucial Mn(III) intermediate state during the catalytic cycle. rsc.org Furthermore, the presence of water molecules within the crystal structure of the synthetic hydrate (B1144303) provides a flexible coordination environment, another feature that mirrors the ligation in the active site of PSII. researchgate.netnih.gov
Computational studies have provided significant insights into the catalytic mechanism of hydrated manganese phosphates and the critical role of the manganese(III) oxidation state. researchgate.netacs.orgnih.gov While catalysts often start with Mn(II), the oxidation to Mn(III) is a key step in the water oxidation cycle. researchgate.netacs.org Catalysts that can easily stabilize the Mn(III) state are predicted to have high activity under neutral pH conditions. acs.org
Density functional theory (DFT) calculations on Mn3(PO4)2·3H2O have revealed that its distinctive structural features are responsible for stabilizing Mn(III) during water oxidation. acs.org The analysis indicates that the structural flexibility afforded by the hydrated phosphate framework can accommodate the geometric distortions associated with the Mn(III) state. researchgate.netacs.orgnih.gov This stabilization facilitates the oxidation of Mn(II) to Mn(III), a crucial step for the catalytic process to proceed. researchgate.netnih.gov
Further computational work on homologous KMnPO4 and KMnPO4·H2O has identified Mn(III), Mn(IV), and even Mn(V) as intermediate species during water oxidation. researchgate.net The analysis showed that the structural flexibility of the manganese coordination environment is thermodynamically favorable for retaining Mn(III)-OH species, which are precursors to the formation of higher-valent manganese-oxo species responsible for O-O bond formation. researchgate.net These computational findings underscore the importance of a flexible, asymmetric structure, provided by the phosphate and water ligands, in lowering the energy barriers for the formation and stabilization of the catalytically active Mn(III) state. researchgate.netacs.org
The structural flexibility of hydrated manganese phosphates is intrinsically linked to the Jahn-Teller distortion phenomenon, which plays a pivotal role in their catalytic activity. researchgate.netacs.orgnih.gov The Mn(III) ion (a d4 ion) is subject to Jahn-Teller distortion, a geometric distortion of a non-linear molecular system that reduces its symmetry and energy. nih.govibs.re.kr In most manganese-based electrode materials, this distortion leads to structural instability and degradation of electrochemical activity. ibs.re.kr
However, in certain manganese phosphate structures, this effect is harnessed to enhance catalytic function. ibs.re.krrsc.orgresearchgate.net Computational analysis of Mn3(PO4)2·3H2O indicates that its inherent structural flexibility can stabilize the Jahn-Teller-distorted Mn(III) ion, thereby facilitating the oxidation of Mn(II) to Mn(III) and boosting catalytic performance. researchgate.netacs.orgnih.govfigshare.com In some mixed-phosphate cathode materials, first-principles calculations have shown that the Jahn-Teller distortion, rather than hindering ion mobility, actually facilitates it by opening up diffusion channels. ibs.re.krrsc.orgresearchgate.net
This "anomalous" Jahn-Teller behavior is crucial for the water oxidation process. ibs.re.krrsc.orgresearchgate.net The ability of the phosphate framework to accommodate these distortions without significant structural degradation allows for the reversible cycling of manganese oxidation states. ibs.re.kr Low activation barriers for the intramolecular rearrangement of the Jahn-Teller axes are essential for the reactivity of these catalysts. nih.gov This dynamic structural flexibility ensures the stability of the key Mn(III) intermediate and facilitates the subsequent steps in the water oxidation cycle. rsc.org
Advanced Materials Science and Other Emerging Applications of Manganese Iii Phosphate Hydrate
Pigments and Coatings Based on Manganese(III) Phosphate (B84403) Hydrate (B1144303)
The use of manganese phosphates as pigments is not new, with 'Manganese violet' being known for over 150 years. researchgate.net However, renewed interest is driven by the demand for non-toxic and earth-abundant components in inorganic pigments. researchgate.netnih.gov
The color of manganese-based pigments is primarily attributed to the Mn³⁺ ion. mdpi.com Research has focused on synthesizing pigments with specific hues and improving their stability.
Color Properties: Different synthesis methods and compositions yield a range of colors from pink to purple.
Single crystals of hureaulite [Mn₅(PO₃OH)₂(PO₄)₂·4H₂O], a type of manganese phosphate hydrate, exhibit a vivid pink color and high transparency. nih.govacs.org
Novel pigments based on manganese lazulite compositions can be light red, becoming orange when heated to 500°C and purple at 700°C. davidpublisher.com
The origin of the violet color in pigments like α-NH₄MnP₂O₇ is attributed to the Mn³⁺ ion in an octahedral site, with a main absorption band around 545 nm. mdpi.com The optical properties are influenced by the Jahn-Teller effect. mdpi.com
Substituting some manganese with cobalt in phosphate pigments can produce a more reddish-purple color. nih.gov
Durability and Stability: The stability of these pigments is a key area of investigation.
Manganese violet (specifically α-NH₄MnP₂O₇) can exhibit an irreversible color change from violet to white or grey when heated to temperatures around 400°C. researchgate.netmdpi.com
Prolonged heating during the synthesis of cobalt-substituted manganese phosphate pigments has been shown to improve their resistance to acids and bases. nih.gov
Pigments based on manganese lazulite compositions have shown sensitivity to acid and base solutions, which can darken their color. davidpublisher.com
| Pigment Composition | Synthesis/Treatment Condition | Observed Color | Reference |
|---|---|---|---|
| Hureaulite [Mn₅(PO₃OH)₂(PO₄)₂·4H₂O] | Aqueous synthesis with aging at 80°C | Vivid Pink | nih.govacs.org |
| Manganese Lazulite-based | Heated at 500°C | Orange | davidpublisher.com |
| Manganese Lazulite-based | Heated at 700°C | Purple | davidpublisher.com |
| α-MnNH₄P₂O₇ (Manganese Violet) | Exposure to 400°C for 30 min | Irreversible change from violet to white | researchgate.net |
| Cobalt-Substituted Manganese Phosphate | Heating method | Reddish-Purple | nih.gov |
Researchers have employed various methods to synthesize manganese phosphate hydrate crystals for pigment applications, primarily through aqueous routes.
Aqueous Synthesis: A common method involves preparing manganese phosphate hydrate crystals from aqueous solutions containing a manganese salt (like MnCl₂), a phosphate source (like (NH₄)₂HPO₄), and citric acid. nih.govacs.org In this process, phases like switzerite [Mn₃(PO₄)₂·7H₂O] and niahite (NH₄MnPO₄·H₂O) can be produced at room temperature. nih.govacs.org Subsequent aging at 80°C or hydrothermal treatment can yield hureaulite particles. nih.govacs.org The use of citric acid helps in the chelation of Mn²⁺ ions, leading to slower crystal growth and the formation of large single crystals. nih.govacs.org
Precipitation and Heating: Novel pigments based on manganese lazulite are synthesized through aqueous solution precipitation followed by heating. davidpublisher.com For instance, a manganese nitrate (B79036) solution is mixed with aluminum nitrate and phosphoric acid, and the precipitate is formed by adjusting the pH. davidpublisher.com This precipitate is then heated at various temperatures to achieve different colors. davidpublisher.com
Characterization: The synthesized materials are typically characterized using techniques such as X-ray diffraction (XRD) to identify the crystal phase, scanning electron microscopy (SEM) to observe morphology, and diffuse reflectance spectroscopy to evaluate color properties using Lab* color parameters. researchgate.netnih.govacs.orgdavidpublisher.com
Agricultural Research: Micronutrient Functionality of Manganese(III) Phosphate Hydrate
Manganese (Mn) is an essential micronutrient, vital for the normal growth and development of plants. chemimpex.comstbiologicals.combanglajol.info this compound serves as a source of this crucial element in agricultural applications, such as fertilizers. chemimpex.com While plants require it in small quantities, its role in fundamental physiological processes is significant. omexcanada.comomexcanada.com
Research on Enhancement of Plant Growth and Development
Germination and Maturity: Manganese is known to accelerate germination and the development of seeds in the early season. atpag.comcropnutrition.com
Root Development: The nutrient is necessary for healthy root development, including root elongation and the formation of lateral roots. omexcanada.com A robust root system enhances the plant's efficiency in absorbing other essential nutrients from the soil. omexcanada.com
Nutrient Availability and Uptake: Manganese can increase the availability of other key nutrients like Phosphorus (P) and Calcium (Ca). atpag.comcropnutrition.com However, it can also compete with iron, and high levels of one can inhibit the uptake of the other. stbiologicals.com
Investigation of its Role in Photosynthesis and Enzyme Function in Plants
Manganese is a critical component of several biological systems within plants, most notably photosynthesis and enzyme activation. chemimpex.combanglajol.info
Photosynthesis: Manganese plays a direct and indispensable role in photosynthesis. cropnutrition.com It is a core component of the water-splitting complex within Photosystem II (PSII). omexcanada.comnih.gov In this role, it catalyzes the splitting of water molecules, which provides the electrons necessary to drive the light-dependent reactions of photosynthesis, ultimately leading to the conversion of carbon dioxide and water into carbohydrates. omexcanada.comatpag.com It also aids in the synthesis and stability of chlorophyll (B73375), the primary pigment for capturing light energy. omexcanada.comatpag.com
Enzyme Function: Manganese acts as a cofactor or activator for a vast number of enzymes involved in various metabolic pathways. banglajol.infoomexcanada.comnih.gov It is estimated to be involved with at least 35 different enzymes. banglajol.info These enzymes are crucial for processes such as:
Nitrogen Metabolism: It is involved in the reduction of nitrates and the urea (B33335) cycle. omexcanada.comatpag.com
Carbohydrate Metabolism: It activates enzymes related to the synthesis and breakdown of sugars and starches. omexcanada.com
Antioxidant Defense: Manganese is a key component of the enzyme manganese superoxide (B77818) dismutase (Mn-SOD), which helps protect the plant from oxidative stress by neutralizing harmful reactive oxygen species (ROS). omexcanada.comnih.gov
| Physiological Process | Specific Role of Manganese | Reference |
|---|---|---|
| Photosynthesis | Essential for the water-splitting complex in Photosystem II; aids in chlorophyll synthesis. | omexcanada.comomexcanada.comatpag.com |
| Enzyme Activation | Acts as a cofactor for numerous enzymes in respiration, nitrogen metabolism, and antioxidant defense (e.g., Mn-SOD). | banglajol.infoomexcanada.comnih.gov |
| Plant Growth | Promotes root development, accelerates germination, and influences cell division. | omexcanada.comatpag.com |
| Nutrient Metabolism | Involved in nitrogen and carbohydrate metabolism; increases availability of P and Ca. | omexcanada.comatpag.comcropnutrition.com |
Computational Chemistry and Theoretical Studies of Manganese Iii Phosphate Hydrate
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For transition metal compounds like manganese(III) phosphate (B84403) hydrate (B1144303), DFT is instrumental in understanding bonding, magnetic properties, and reaction energetics.
Standard DFT approximations, such as the Generalized Gradient Approximation (GGA), can suffer from self-interaction errors (SIE), which lead to an incorrect description of localized d- and f-electrons in transition metals. This is particularly problematic for manganese, where the partially filled 3d orbitals are crucial to its chemical behavior. To address this, a correction known as DFT+U is often employed. This method introduces an on-site Hubbard U parameter to penalize fractional occupations of the d-orbitals, providing a more accurate description of electron localization and correlation.
The choice of the Hubbard U parameter is critical for the accuracy of DFT+U calculations. It can be determined empirically by fitting to experimental data, such as band gaps or reaction enthalpies, or calculated from first principles using methods like linear response theory. arxiv.org For manganese oxides, which are chemically related to manganese phosphates, DFT+U calculations have been shown to significantly improve the prediction of magnetic and electronic structures. aps.org The application of DFT+U to manganese phosphates helps to correctly model the electronic states of the Mn(III) ion (a d⁴ system), which are subject to significant Jahn-Teller distortions. researchgate.netrsc.org The proper description of these distortions is essential for understanding the material's structural and electronic properties. researchgate.net
In the context of manganese phosphates, DFT+U calculations are crucial for accurately determining the energies of the Mn 3d orbitals, which in turn influences the predicted bond lengths, magnetic coupling, and reaction pathways. researchgate.net For instance, studies on manganese-based molecular magnets have demonstrated that calibrating the U parameters for both the metal and ligand atoms is key to correctly predicting magnetic interactions. researchgate.net
Table 1: Representative DFT+U Parameters Used in Manganese Systems
| Parameter | Description | Typical Value Range (eV) | Significance |
| U (Hubbard) | On-site Coulombic repulsion for Mn 3d electrons. | 3.0 - 5.0 | Corrects for self-interaction error, improves description of localized d-states and band gaps. arxiv.orgaps.org |
| J (Exchange) | On-site exchange interaction for Mn 3d electrons. | 0.5 - 1.0 | Accounts for Hund's rule coupling and refines the description of magnetic properties. aps.org |
Note: The optimal U and J values are system-dependent and are chosen to best reproduce known experimental or higher-level theoretical data.
Molecular Dynamics Simulations of Manganese Phosphate Hydrate Systems
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For manganese(III) phosphate hydrate, MD simulations can provide detailed insights into the structure and dynamics of the crystal lattice, the surrounding water molecules, and the interactions between them.
While specific MD studies on this compound are not abundant in the literature, the principles can be understood from simulations of related systems, such as hydrated phosphate ions and other transition metal hydrates. researchgate.net Ab initio MD, where forces are calculated on-the-fly using DFT, can be used to study the hydration environment around the manganese and phosphate ions. researchgate.net These simulations can reveal the structure of the hydration shells, the average number of coordinating water molecules, and the dynamics of water exchange. researchgate.net
Classical MD simulations, which use pre-defined force fields, can be employed to study larger systems over longer timescales. These simulations are useful for investigating properties like the diffusion of water and ions within the hydrate structure and understanding the role of the hydrogen bond network in the material's stability. For example, MD simulations have been used to study the effects of nanoparticles on gas hydrate formation by analyzing changes in water diffusivity and structural ordering. kaist.ac.krmdpi.com A similar approach could elucidate the role of the crystalline water in this compound. Quantum mechanics/molecular mechanics (QM/MM) MD simulations offer a hybrid approach, treating the electronically important region (like the Mn center) with quantum mechanics and the rest of the system with classical mechanics, providing a balance between accuracy and computational cost for studying reactions in solution. frontiersin.org
Prediction of Structural and Electronic Properties through Theoretical Models
Theoretical models are essential for predicting and rationalizing the structural and electronic properties of this compound. A key feature of the Mn(III) ion in an octahedral coordination environment is its susceptibility to Jahn-Teller distortion due to its high-spin d⁴ electron configuration. nih.gov Computational models, particularly DFT, can accurately predict the nature and magnitude of this distortion, which involves the elongation or compression of the Mn-O bonds within the MnO₆ octahedra. researchgate.netuit.no
This structural distortion has significant electronic consequences. It lifts the degeneracy of the e_g orbitals, stabilizing the system. researchgate.net Theoretical calculations have shown that the flexibility of the phosphate framework can accommodate this distortion, thereby stabilizing the Mn(III) oxidation state. rsc.org This stabilization of the Jahn-Teller distorted Mn(III) is crucial for its role in catalytic processes. rsc.org
Furthermore, theoretical models can predict various properties such as lattice parameters, bond lengths, and angles, which can be compared with experimental data from techniques like X-ray diffraction. randallcygan.com DFT calculations are also used to compute the density of states (DOS), which provides information about the distribution of electronic states and the nature of the band gap. aps.org For manganese phthalocyanine, a related Mn(III) compound, DFT has been used to identify the significant contribution of Mn 3d orbitals near the Fermi level, a key factor in its electronic properties. researchgate.netmdpi.com
Table 2: Theoretically Predicted Properties of Manganese Phosphates
| Property | Theoretical Method | Predicted Finding | Reference |
| Jahn-Teller Distortion | DFT | Elongation of Mn-O bonds in the MnO₆ octahedra. | researchgate.netuit.no |
| Mn(III) Stabilization | DFT | The phosphate framework's flexibility accommodates the Jahn-Teller distortion, stabilizing the Mn(III) state. | rsc.org |
| Electronic Structure | DFT+U | Mn 3d orbitals have a significant presence near the Fermi level, influencing conductivity. | aps.orgresearchgate.net |
| Crystal Structure | DFT | Calculation of lattice parameters and bond angles in agreement with experimental data. | randallcygan.comsemanticscholar.org |
Theoretical Insights into Reaction Mechanisms, e.g., Proton-Coupled Electron Transfer (PCET) in Oxygen Evolution Reaction
Manganese phosphates have been identified as promising catalysts for the oxygen evolution reaction (OER), a critical process in water splitting. Theoretical studies have been instrumental in elucidating the complex reaction mechanism, particularly the role of proton-coupled electron transfer (PCET).
PCET is a fundamental process where an electron and a proton are transferred in a concerted or stepwise manner. In the context of OER catalyzed by manganese phosphates, theoretical models suggest that the oxidation of Mn(II) to Mn(III) and subsequently to higher oxidation states is facilitated by the simultaneous removal of protons. rsc.org This mechanism avoids the high-energy, charged intermediates that would be formed in a simple electron transfer process.
DFT calculations on isomorphous manganese phosphates (e.g., NH₄MnPO₄·H₂O and KMnPO₄·H₂O) have shown that the presence of a hydrogen-bonding network can significantly impact catalytic activity. researchgate.netnih.gov This network provides an efficient pathway for proton hopping, which lowers the activation energy for proton transfer. researchgate.net The calculations reveal that this rapid proton transfer helps to stabilize the crucial Mn(III)-OH intermediate, which is a key step in the OER cycle. researchgate.netnih.gov The phosphate and aqua ligands are critical, as they assist in the proton transfer, lowering the activation energy for the electron transfer steps. rsc.org Computational studies have identified specific out-of-plane Mn sites with terminal water molecules as the most easily oxidizable and catalytically active centers due to this efficient PCET pathway. rsc.org
Future Directions and Research Outlook for Manganese Iii Phosphate Hydrate
Development of Novel Synthesis Routes for Tailored Morphologies and Architectures
Aqueous synthesis routes, for instance, offer a versatile platform for crystallizing various phases of manganese phosphate (B84403) hydrates. By carefully controlling reaction parameters like temperature and the use of chelating agents such as citric acid, it is possible to influence crystal growth rates. acs.orgnih.gov For example, lower aging temperatures (e.g., 80°C) combined with citric acid can slow down crystal growth, leading to the formation of large, well-defined hexagonal prism blocks of hureaulite. acs.orgnih.gov Other methods reported include hydrothermal synthesis and reactions under normal pressure reflux conditions, which provide pathways to well-crystallized manganese phosphate monohydrate (MnPO₄·H₂O). google.com
An exciting frontier is the use of biotemplates to guide the formation of complex, hierarchical structures. Collagen, with its unique triple helix structure, has been successfully used as a biotemplate to create intricate protein-manganese phosphate hybrid nanoflowers through a biomineralization process. researchgate.net In this method, the collagen not only induces the nucleation of the inorganic phosphate but also acts as a "glue" to assemble the petals of the nanoflower structure. researchgate.net This approach exemplifies a green, environmentally amiable route to producing functional materials with unique morphologies. researchgate.net
Future work will likely focus on expanding the library of templates (both biological and synthetic) and exploring a wider range of reaction conditions to generate a diverse portfolio of manganese(III) phosphate hydrate (B1144303) structures, each optimized for a specific application.
Table 1: Novel Synthesis Routes for Manganese Phosphate Hydrates
| Synthesis Method | Precursors | Key Parameters | Resulting Morphology/Phase | Reference(s) |
|---|---|---|---|---|
| Aqueous Synthesis | MnCl₂, (NH₄)₂HPO₄, Citric Acid | Aging at 80°C or hydrothermal treatment at 100-180°C | Hureaulite single crystals (hexagonal prisms) | acs.org, nih.gov |
| Reflux Synthesis | Manganese source, Phosphoric acid | Normal pressure, heating under reflux | Well-crystallized MnPO₄·H₂O | google.com |
| Acid-Thermal Method | Braunite (Mn₂O₃)₃MnSiO₃, H₃PO₄ | Calcination at 200-800°C | Manganese(III) monophosphate and diphosphates | uctm.edu |
| Biomineralization | Manganese source, Phosphate source, Collagen | Time-dependent biomineralization | Protein-manganese phosphate hybrid nanoflowers | researchgate.net |
Integration of Manganese(III) Phosphate Hydrate into Multifunctional Composite Materials
To enhance its intrinsic properties and unlock new functionalities, the integration of this compound into composite materials is a promising research avenue. By combining it with other materials, such as polymers, carbons, or other inorganic compounds, researchers can create multifunctional systems with synergistic properties.
A key example is the creation of protein-inorganic hybrids. Collagen-templated manganese phosphate nanoflowers are a form of composite material where the protein component introduces new functionalities and directs the material's structure. researchgate.net These hierarchical structures are critical for developing advanced multifunctional materials. researchgate.net
Future efforts will likely focus on developing composites for a wider range of applications. For example, embedding this compound in conductive carbon matrices could enhance its performance in electrochemical applications. Similarly, creating composites with magnetic nanoparticles could lead to materials with combined catalytic and magnetic separation capabilities. researchgate.net
Application of Advanced In-Situ Characterization Techniques for Dynamic Processes
Understanding the precise mechanisms by which this compound functions, particularly in catalytic processes, requires observing the material in action. Advanced in-situ characterization techniques are indispensable tools for studying these dynamic processes, providing real-time insights into structural and electronic changes.
In the field of electrocatalysis, for example, techniques like in-situ Raman spectroscopy and in-situ UV-vis spectroscopy have been employed to study manganese phosphate catalysts during the oxygen evolution reaction (OER). nih.gov These studies have been crucial in identifying the active intermediates in the catalytic cycle. For instance, in-situ characterization has confirmed the presence of Mn(III) and the formation of Mn(IV) species at high potentials. nih.gov In-situ Raman spectroscopy has been used to directly observe the Mn(IV)=O species on the catalyst's surface during the reaction. nih.gov
By comparing different manganese phosphate structures, such as KMnPO₄ and its monohydrate form KMnPO₄·H₂O, researchers can use in-situ techniques to correlate structural differences with catalytic activity. nih.gov These methods allow for the quantification of intermediate species, revealing, for example, that different structures can stabilize different concentrations of Mn(III) and Mn(IV) intermediates under operating conditions. nih.gov
The future in this area will involve the application of a broader range of in-situ and operando techniques, such as synchrotron-based X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD), to provide a more complete picture of the catalyst's behavior. These techniques will be critical for understanding reaction kinetics, degradation mechanisms, and the structure-activity relationships that are essential for designing more efficient and stable materials.
Expanding the Catalytic Scope and Selectivity of this compound-Based Catalysts
Manganese phosphate-based materials have shown significant promise as catalysts, particularly for water oxidation. Computational and experimental studies have revealed that the flexible crystal structure of some hydrated manganese phosphates can stabilize the Jahn-Teller distorted Mn(III) ion, which is a key intermediate in facilitating the oxidation of Mn(II) to catalytically active higher oxidation states. kaist.ac.krnih.govresearchgate.netacs.org The as-prepared collagen-Mn₃(PO₄)₂ nanoflowers have also demonstrated good catalytic activity for water oxidation. researchgate.net
The primary goal is to move beyond this initial application and expand the catalytic scope of these materials. Research into manganese-based catalysts for other important chemical transformations has shown that manganese can be highly versatile. For example, manganese catalysts have been developed for highly selective C(sp³)—H amination reactions, demonstrating the potential to achieve both high reactivity and excellent chemoselectivity. nih.gov Other studies have shown that manganese complexes can catalyze a broad range of hydroboration reactions under mild conditions. researchgate.net
Future research on this compound catalysts will aim to:
Improve Efficiency: Enhance the turnover frequency and lower the overpotential required for water oxidation by further modifying the material's structure and composition.
Enhance Selectivity: Develop catalysts that can selectively target specific bonds in complex molecules, drawing inspiration from the high selectivity seen in other manganese catalytic systems. nih.gov
Broaden Applications: Explore the use of manganese(III) phosphate hydrates as catalysts for a wider range of organic and inorganic reactions, including oxidations, reductions, and C-H functionalization. The porous nature of some manganese phosphate structures could also be exploited for shape-selective catalysis. randallcygan.com
Design and Optimization of Next-Generation Energy Storage Devices
Manganese-based materials are attractive for energy storage due to the high redox potential of the Mn²⁺/Mn³⁺ couple (1.58 V vs. SHE), their low cost, and environmental friendliness. mdpi.combohrium.com Manganese(III) phosphate and its derivatives are being actively explored for next-generation energy storage devices, including supercapacitors and redox flow batteries.
In the realm of supercapacitors, manganese organic phosphates (Mn-MOPs) have been used as precursors to synthesize manganese pyrophosphate (Mn₂P₂O₇). mdpi.com By controlling the morphology of the precursor, researchers can influence the electrochemical performance of the final electrode material. For example, a derivative synthesized from a nanometer sheet precursor exhibited a specific capacitance of 230.9 F g⁻¹ at a current density of 0.5 A g⁻¹. mdpi.com
For large-scale energy storage, manganese-based redox flow batteries (RFBs) are a promising technology. bohrium.com A major challenge, however, is the instability of the Mn³⁺ ion, which can disproportionate and form solid MnO₂ deposits on the electrode, limiting the battery's capacity and cycle life. bohrium.com A key research direction is the design of electrolytes that can stabilize the Mn³⁺ ion. The use of sodium diphosphate (B83284) as a ligand in the electrolyte has been shown to chelate the manganese species, preventing the deposition of crystalline MnO₂. bohrium.com This approach has led to a breakthrough in areal capacity, achieving up to 141.8 mAh cm⁻², a tenfold improvement over additive-free systems. bohrium.com
Future research will focus on the continued design of novel electrode architectures and electrolyte formulations to improve energy density, power density, and long-term cycling stability.
Table 2: Performance of Manganese Phosphate-Based Materials in Energy Storage
| Device Type | Material | Key Innovation | Performance Metric | Reference |
|---|---|---|---|---|
| Supercapacitor | Mn₂P₂O₇ (derived from Mn-MOP) | Morphological control of precursor | Specific Capacitance: 230.9 F g⁻¹ at 0.5 A g⁻¹ | mdpi.com |
| Redox Flow Battery | Mn²⁺/Mn³⁺ in sulfuric acid | Sodium diphosphate additive in electrolyte | Areal Capacity: 91.5 mAh cm⁻² (300 cycles) | bohrium.com |
Exploration of New Applications in Emerging Technologies and Interdisciplinary Fields
Beyond catalysis and energy storage, the unique properties of this compound open doors to a variety of applications in other technological and interdisciplinary fields.
Pigments and Coatings: Certain hydrated phases of manganese phosphate possess vivid colors and high transparency. For example, large single crystals of hureaulite exhibit a distinct pink color, making them suitable for use as inorganic pigments. acs.orgnih.gov This application leverages the material's optical properties for use in paints, coatings, and plastics.
Pharmaceutical Intermediates: this compound is listed as an intermediate for pharmaceuticals. fishersci.fithermofisher.com While specific pathways are proprietary, this indicates its utility in the synthesis of more complex, biologically active molecules.
Biomaterials and Biomineralization: The ability to create manganese phosphate-protein hybrid materials through biomineralization opens up possibilities in the field of biomaterials. researchgate.net These composites could be explored for applications in tissue engineering, drug delivery, or as enzyme-mimicking catalysts (nanozymes).
Corrosion Inhibition: Phosphate materials synthesized via acid-thermal treatment of manganese-containing industrial wastes have shown high solubility and are being investigated as corrosion inhibitors for non-alloy steel in water treatment applications. uctm.edu
Tribology: Manganese phosphate conversion coatings are used in mechanical engineering to improve the tribological properties of moving parts, such as gears, reducing wear and improving efficiency. sciencegate.app
The future outlook involves a deeper exploration of these and other potential applications. Interdisciplinary collaboration between materials scientists, chemists, biologists, and engineers will be key to uncovering and developing the full technological potential of this versatile compound.
Q & A
Basic: What experimental methods are commonly used to synthesize Manganese(III) Phosphate Hydrate in laboratory settings?
Answer:
Synthesis typically involves precipitation under controlled pH and temperature. A standard approach includes:
- Preparing saturated phosphate solutions by dissolving sodium phosphate salts (e.g., Na₃PO₄·12H₂O) in NaOH solutions (1.0–3.5 M) at 25–65°C with continuous stirring .
- Adding manganese(III) precursors (e.g., Mn(NO₃)₃) to the phosphate solution, followed by filtration (0.45 µm nylon filters) and drying .
- Confirming phase purity via X-ray diffraction (XRD) and quantifying ion concentrations using inductively coupled plasma emission spectroscopy (ICP-ES) or ion chromatography (IC) .
Advanced: How can reaction conditions be optimized to minimize impurities in this compound synthesis?
Answer:
Optimization requires systematic parameter variation:
- Temperature: Higher temperatures (e.g., 65°C) may enhance crystallinity but risk hydroxide co-precipitation. Lower temperatures (25°C) favor slower nucleation .
- Molar Ratios: Adjusting fluoride-to-phosphate ratios (e.g., 1.25:1 or 3.75:1) can suppress competing phases (e.g., Mn(OH)₃) .
- Post-Synthesis Analysis: Use Rietveld refinement of XRD data to quantify phase fractions and ICP-ES to detect trace impurities .
Basic: What characterization techniques are essential for verifying this compound’s structural and compositional integrity?
Answer:
Core techniques include:
- XRD: Identifies crystal structure and phase purity by comparing with reference patterns .
- Thermogravimetric Analysis (TGA): Quantifies hydrate content via mass loss upon dehydration .
- ICP-ES/IC: Measures Mn:P:O ratios and detects anion/cation contaminants .
Advanced: How should researchers address contradictory crystallographic data between synthesis batches?
Answer:
Contradictions often arise from subtle parameter shifts:
- Variable Control: Document exact conditions (e.g., stirring rate, aging time) to isolate batch-specific factors .
- Multi-Technique Validation: Cross-validate XRD with spectroscopic methods (e.g., Raman) and elemental mapping (EDS) to rule out surface contaminants .
- Statistical Reproducibility: Perform triplicate syntheses and apply error margins to lattice parameters .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation: Work in fume hoods to avoid inhalation of fine particulates .
- Waste Disposal: Neutralize acidic residues before disposal, adhering to local regulations .
Advanced: How can thermodynamic models predict the stability of this compound under varying humidity?
Answer:
- Hydration/Dehydration Cycles: Monitor mass changes via dynamic vapor sorption (DVS) to construct water adsorption isotherms .
- Phase Diagrams: Use calorimetry (DSC) to measure enthalpy changes and model stability regions using software like FactSage .
- In Situ XRD: Track structural changes in real-time under controlled humidity .
Advanced: What methodological strategies improve reproducibility in electrochemical studies of this compound?
Answer:
- Electrode Fabrication: Standardize slurry composition (e.g., 80% active material, 10% carbon, 10% binder) and drying protocols .
- Electrolyte Control: Use argon-gloveboxes to prevent moisture-induced side reactions .
- Data Normalization: Report capacities relative to both mass and theoretical limits (e.g., Mn³⁺/Mn²⁺ redox couple) .
Basic: How does this compound’s redox behavior compare to analogous transition metal phosphates?
Answer:
- Comparative Studies: Use cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., 1M LiPF₆ in EC/DMC) to compare Mn³⁺/Fe³⁺/Co³⁺ redox potentials .
- Diffraction Analysis: Post-cycling XRD identifies structural degradation (e.g., amorphization) unique to Mn³⁺ systems .
Advanced: What advanced spectroscopic methods resolve ambiguities in the oxidation state of manganese in phosphate hydrates?
Answer:
- X-ray Absorption Spectroscopy (XAS): Directly probes Mn K-edge shifts to distinguish Mn²⁺, Mn³⁺, and Mn⁴⁺ .
- Electron Paramagnetic Resonance (EPR): Detects paramagnetic Mn³⁺ signals (d⁴ configuration) in low-symmetry environments .
Basic: How does pH influence the solubility and precipitation kinetics of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
